

Application Notes and Protocols for c-Met-IN-12 Synergy Studies

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Compound of Interest

Compound Name: *c-Met-IN-12*

Cat. No.: *B12408104*

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These application notes provide a comprehensive framework for designing and conducting synergy studies involving **c-Met-IN-12**, a potent and selective type II c-Met kinase inhibitor. The following protocols and guidelines are intended to assist in the evaluation of **c-Met-IN-12** in combination with other therapeutic agents to identify potential synergistic interactions for cancer therapy.

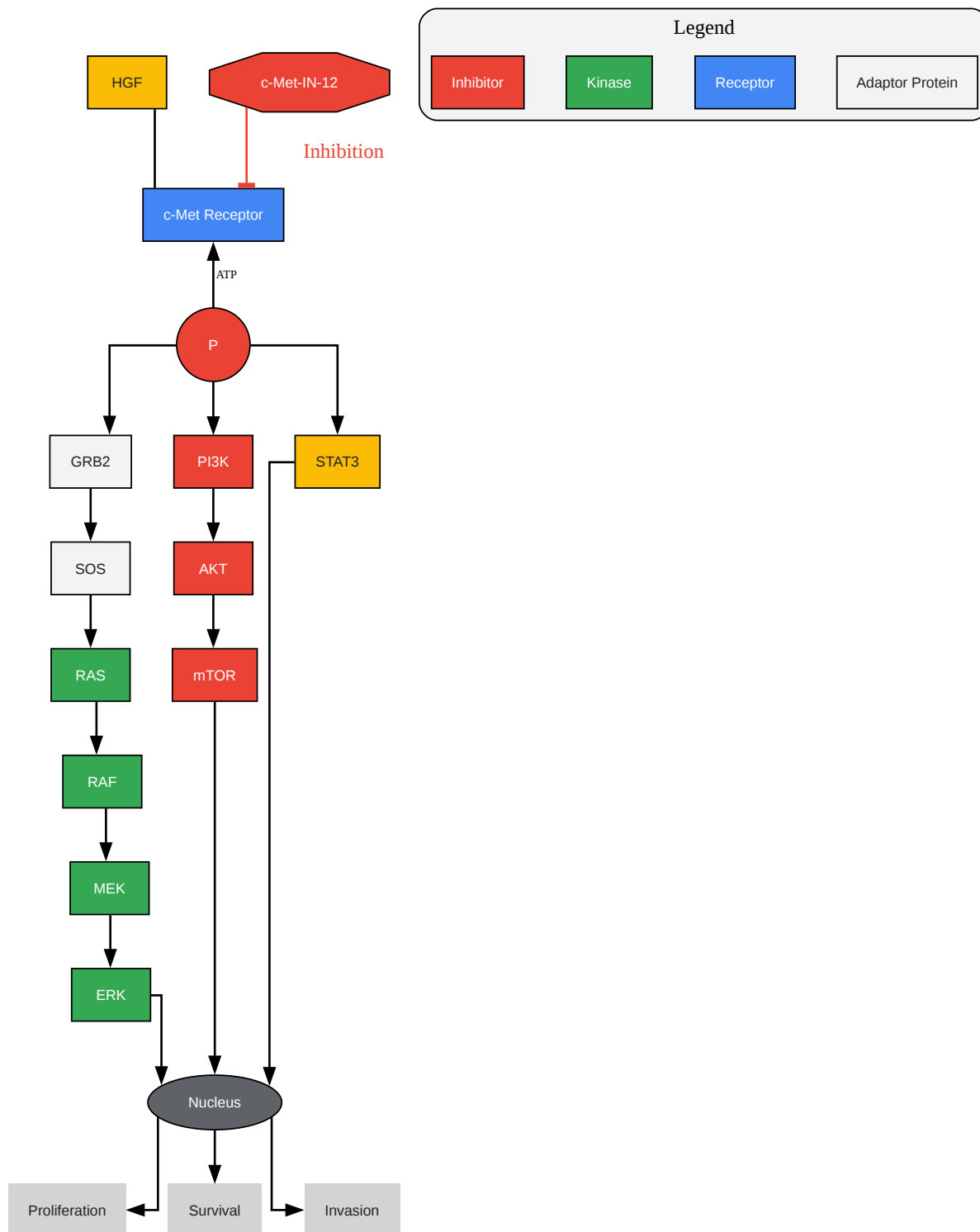
Introduction to c-Met-IN-12

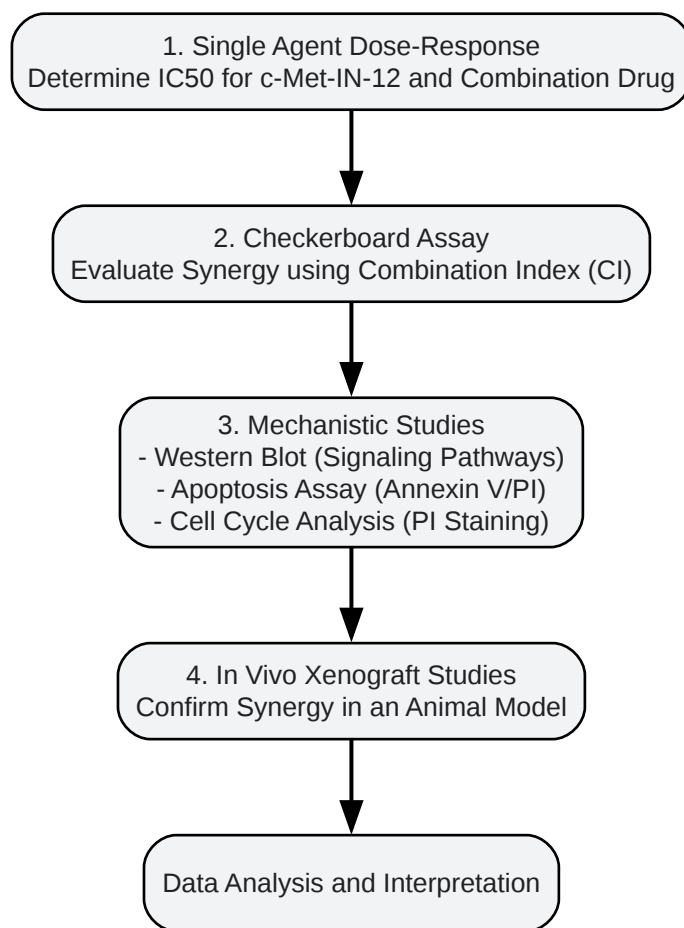
c-Met-IN-12 is an orally active and selective type II inhibitor of the c-Met kinase with an IC₅₀ of 10.6 nM.[1] In addition to its potent activity against c-Met, it also exhibits inhibitory effects against other kinases such as AXL, Mer, and TYRO3, with an inhibition rate exceeding 80% at a 1 μM concentration.[1] Preclinical studies have demonstrated its anti-tumor efficacy, showing significant tumor growth inhibition (93%) in a U-87MG human glioblastoma xenograft model when administered orally at 45 mg/kg daily for 21 days.[1] The multifaceted inhibitory profile of **c-Met-IN-12** makes it a compelling candidate for combination studies, as targeting multiple oncogenic pathways can lead to enhanced therapeutic effects and overcome resistance mechanisms.

The c-Met signaling pathway, upon activation by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[2][3] Dysregulation of this pathway is implicated in the progression and metastasis of various cancers.[4][5] **c-Met-IN-12**, by inhibiting the kinase activity of c-Met, can block these downstream effects.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor tyrosine kinase triggers its dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This leads to the activation of several key pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cancer cell growth, survival, and metastasis.





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